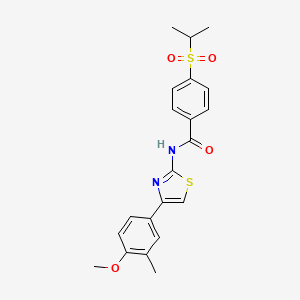
4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, with CAS number 899968-11-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The structural formula of the compound is represented as follows:
- Molecular Formula : C21H22N2O4S2
- Molecular Weight : 430.5 g/mol
| Property | Value |
|---|---|
| CAS Number | 899968-11-7 |
| Molecular Formula | C21H22N2O4S2 |
| Molecular Weight | 430.5 g/mol |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. Notably, derivatives of benzamide have shown efficacy against various viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).
A study highlighted the role of N-phenylbenzamide derivatives in increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. The compound's ability to enhance A3G levels suggests a mechanism through which it could exert antiviral effects .
Anticancer Activity
In addition to its antiviral properties, there is emerging evidence that this compound may possess anticancer activity. Compounds containing thiazole and sulfonamide moieties have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
- Antiviral Efficacy Against HBV :
- Cytotoxicity Assessments :
- Mechanistic Studies :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study demonstrated that derivatives of thiazole could effectively inhibit the growth of several cancer cell lines, suggesting that the incorporation of the isopropylsulfonyl group may enhance this activity due to improved solubility and bioavailability .
Antiviral Properties
There is growing interest in the antiviral potential of thiazole derivatives, particularly against emerging viral threats such as coronaviruses.
- Case Study : Research on related compounds has shown promising results against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some derivatives achieving IC50 values as low as 0.09 μM, indicating strong inhibitory activity . The structural similarities suggest that 4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide may also exhibit similar antiviral efficacy.
Inhibition of Protein Kinases
The compound's structure suggests potential as an inhibitor of specific protein kinases involved in various signaling pathways crucial for tumor growth and survival.
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-8-5-15(6-9-17)20(24)23-21-22-18(12-28-21)16-7-10-19(27-4)14(3)11-16/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQOFXDMMDNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













